molecular formula C13H25N B13248238 [2-(Cyclohex-1-en-1-yl)ethyl](2,2-dimethylpropyl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](2,2-dimethylpropyl)amine

Cat. No.: B13248238
M. Wt: 195.34 g/mol
InChI Key: WGDUNJQTRRFWOB-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)ethylamine is an organic compound with a unique structure that combines a cyclohexene ring with an ethylamine group and a dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine typically involves the reaction of cyclohexene with ethylamine under controlled conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction is usually carried out at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and optimized reaction parameters ensures consistent quality and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C13H25N/c1-13(2,3)11-14-10-9-12-7-5-4-6-8-12/h7,14H,4-6,8-11H2,1-3H3

InChI Key

WGDUNJQTRRFWOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCC1=CCCCC1

Origin of Product

United States

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